molecular formula C7H6ClNO3 B1295768 5-Chloro-N,2-dihydroxybenzamide CAS No. 37551-43-2

5-Chloro-N,2-dihydroxybenzamide

Cat. No. B1295768
CAS RN: 37551-43-2
M. Wt: 187.58 g/mol
InChI Key: VGDCRPRQQPVICX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04224443

Procedure details

360 ml. of tetrahydrofuran is combined with 90 gm. of crotonaldehyde and placed in an ice bath. 100 gm. of hydrogen chloride are passed into the mixture at 20°-30° C. 158 gm. of 5-chlorosalicylhydroxamic acid is added in one portion and the mixture stirred at 25°-30° C. for about two hours until the solid dissolves. The mixture is cooled in a water bath and 400 ml. of concentrated ammonium hydroxide diluted with 400 ml. of water is added with stirring. The temperature of the mixture is allowed to rise to about 50° C. during the alkali addition and the mixture is then heated on a steam bath to about 90° C. and a vacuum applied to remove as much tetrahydrofuarn as possible. A solid precipitates while heating. 400 ml. of water are added and the entire mixture is cooled to about 10° C. in an ice bath. The solid is filtered and washed with water and pulled dry. The cake is recrystallized from 800 ml. boiling isopropanol refrigerated overnight. The crystals are filtered, washed with cold isopropanol and dried at about 100° C. 136 gm. 7-chloro-2-methyl-3,3a-dihydro-2H, 9H-isoxazolo (3,2-b) (1,3) benzoxazin-9-one (m.p. 144°-148° C.) for a yield of 67% is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1](=[O:5])/[CH:2]=[CH:3]/[CH3:4].Cl.[Cl:7][C:8]1[CH:17]=[C:12]([C:13]([NH:15][OH:16])=[O:14])[C:11](O)=[CH:10][CH:9]=1.[OH-].[NH4+]>O.O1CCCC1>[Cl:7][C:8]1[CH:9]=[CH:10][C:11]2[O:5][CH:1]3[CH2:2][CH:3]([CH3:4])[O:16][N:15]3[C:13](=[O:14])[C:12]=2[CH:17]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(C(=O)NO)=C1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 25°-30° C. for about two hours until the solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are passed into the mixture at 20°-30° C
DISSOLUTION
Type
DISSOLUTION
Details
dissolves
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled in a water bath
STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
to rise to about 50° C. during the alkali addition
CUSTOM
Type
CUSTOM
Details
to remove as much tetrahydrofuarn as possible
CUSTOM
Type
CUSTOM
Details
A solid precipitates
TEMPERATURE
Type
TEMPERATURE
Details
while heating
ADDITION
Type
ADDITION
Details
of water are added
TEMPERATURE
Type
TEMPERATURE
Details
the entire mixture is cooled to about 10° C. in an ice bath
FILTRATION
Type
FILTRATION
Details
The solid is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
pulled dry
CUSTOM
Type
CUSTOM
Details
The cake is recrystallized from 800 ml
CUSTOM
Type
CUSTOM
Details
boiling isopropanol refrigerated overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The crystals are filtered
WASH
Type
WASH
Details
washed with cold isopropanol
CUSTOM
Type
CUSTOM
Details
dried at about 100° C

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=CC2=C(C(N3C(O2)CC(O3)C)=O)C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.